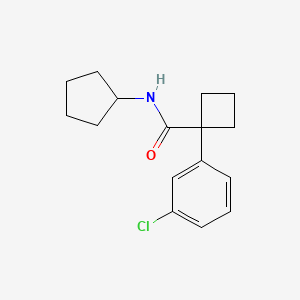
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, commonly known as CPCCOEt, is a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1). It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Wirkmechanismus
CPCCOEt selectively blocks the activity of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been shown to play a role in the regulation of synaptic plasticity, learning, and memory. Blockade of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide by CPCCOEt has been shown to reduce excitotoxicity, oxidative stress, and inflammation, which are all implicated in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function and reduce inflammation in animal models of traumatic brain injury. CPCCOEt has been investigated for its potential use in the treatment of schizophrenia, as 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been implicated in the pathophysiology of this disorder.
Vorteile Und Einschränkungen Für Laborexperimente
CPCCOEt is a selective antagonist for 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, CPCCOEt has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, CPCCOEt has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on CPCCOEt. One area of interest is the development of more potent and selective 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide antagonists. Another area of interest is the investigation of the potential therapeutic applications of CPCCOEt in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the mechanisms underlying the neuroprotective effects of CPCCOEt are not fully understood, and further research is needed to elucidate these mechanisms.
Synthesemethoden
CPCCOEt can be synthesized by the reaction of 1-(3-chlorophenyl)cyclobutanecarboxylic acid with cyclopentylamine in the presence of N,N'-dicyclohexylcarbodiimide and 4-(dimethylamino)pyridine. The resulting product is then treated with ethanol to obtain CPCCOEt as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
CPCCOEt has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. CPCCOEt has also been investigated for its potential use in the treatment of schizophrenia, as 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been implicated in the pathophysiology of this disorder.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c17-13-6-3-5-12(11-13)16(9-4-10-16)15(19)18-14-7-1-2-8-14/h3,5-6,11,14H,1-2,4,7-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSOSNKEMJYNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

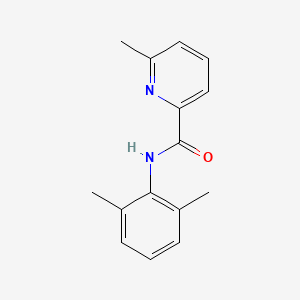
![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)
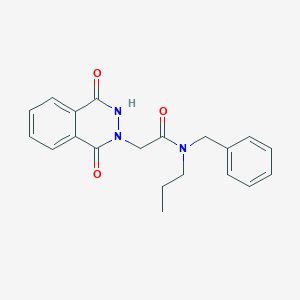
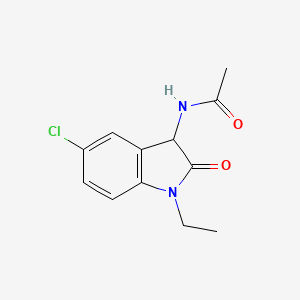
![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)

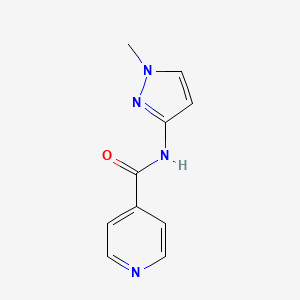

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)